4,6-Dibromopicolinic acid

Descripción general

Descripción

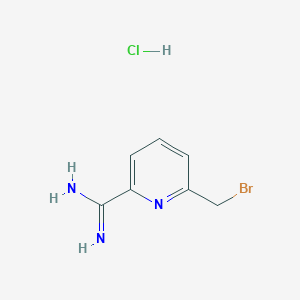

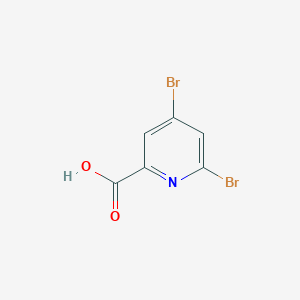

4,6-Dibromopicolinic acid is a chemical compound with the formula C6H3Br2NO2 . It is a solid substance and is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of 4,6-Dibromopicolinic acid consists of a pyridine ring substituted with two bromine atoms and a carboxylic acid group . The molecular weight of the compound is 280.9 g/mol .Physical And Chemical Properties Analysis

4,6-Dibromopicolinic acid is a solid substance . It has a molecular weight of 280.9 . The compound has a density of 2.2±0.1 g/cm³, a boiling point of 367.1±42.0 °C at 760 mmHg, and a flash point of 175.8±27.9 °C .Aplicaciones Científicas De Investigación

Biochemistry: Cytosolic Protein Delivery and CRISPR-Cas9 Gene Editing

4,6-Dibromopicolinic acid has potential applications in the field of biochemistry, particularly in enhancing the delivery of proteins into the cytosol of living cells. This is crucial for the development of protein-based biotechnologies and therapeutics .

Sensing Applications

The compound’s interactions with diols and strong Lewis bases, such as fluoride or cyanide anions, make it useful in various sensing applications. These include homogeneous assays and heterogeneous detection within the bulk sample or at the interface of the sensing material .

Separation Technologies

In separation technologies, 4,6-Dibromopicolinic acid could be utilized in the development of advanced membranes for molecular-recognizable separation, ion exchange membranes for chemical productions, and antifouling membranes for liquid separation .

Protein Manipulation

The manipulation and analysis of nucleic acids and proteins are essential in molecular biology. 4,6-Dibromopicolinic acid could play a role in the development of DNA-manipulating enzymes, which are pivotal in the study of disease markers and the development of recombinant DNA technology .

Cell Labelling

4,6-Dibromopicolinic acid may be involved in cell labelling techniques, particularly in fluorogenic cell surface glycan labelling. This application is significant in high-resolution microscopy and live-cell imaging .

Analytical Methods

The compound could be significant in the development of new analytical and bioanalytical methods. Its robust and accurate properties compared to other available methods for the intended application make it a candidate for societal impact in analytical sciences .

Therapeutics

In therapeutics, 4,6-Dibromopicolinic acid could be explored for its potential roles in drug development, including nucleic-acid therapeutics and the modulation of gene expression .

Environmental and Agricultural Science

Lastly, the compound’s applications extend to environmental and agricultural science, where it could be used in the analysis and treatment of soil and water, contributing to sustainable agriculture and environmental protection .

Safety and Hazards

Mecanismo De Acción

Target of Action

4,6-Dibromopicolinic acid is a heterocyclic compound that belongs to the family of pyridine-based molecules. It is structurally similar to picolinic acid, which is known to play a key role in zinc transport . Picolinic acid works by binding to zinc finger proteins (ZFPs), changing their structures and disrupting zinc binding, thereby inhibiting function

Mode of Action

This could inhibit the function of ZFPs, which are involved in processes such as viral replication and packaging, as well as normal cell homeostatic functions .

Biochemical Pathways

ZFPs play crucial roles in various biological processes, including gene expression, protein folding, and signal transduction .

Result of Action

If it does indeed interact with ZFPs, it could potentially disrupt processes regulated by these proteins, such as viral replication and cell homeostasis .

Propiedades

IUPAC Name |

4,6-dibromopyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2NO2/c7-3-1-4(6(10)11)9-5(8)2-3/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZBBTBXKBJVIRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1C(=O)O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50704405 | |

| Record name | 4,6-Dibromopyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50704405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Dibromopicolinic acid | |

CAS RN |

1060815-78-2 | |

| Record name | 4,6-Dibromo-2-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1060815-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dibromopyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50704405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

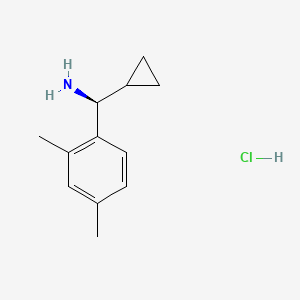

![1-[(1R,2S,5S)-Bicyclo[3.1.0]hexan-2-yl]-4-methylpiperazine](/img/structure/B1505141.png)